Cycloheptanone, 2-(2-oxo-2-phenylethyl)-
Description
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- (molecular formula: C₁₅H₂₀O₂; molecular weight: 232.32 g/mol) is a cyclic ketone derivative characterized by a seven-membered cycloheptanone ring substituted with a 2-oxo-2-phenylethyl group. Its InChIKey (NSQFROOGZSQYMR-UHFFFAOYSA-N) and SMILES (O=C1CCCCC(CC(=O)C2=CC=CC=C2)C1) reflect its structural features, including a phenyl group linked via a ketone-containing side chain .
Properties
CAS No. |
54669-79-3 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-phenacylcycloheptan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
RYFPHAYLPBOGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The most extensively documented method involves a rhodium-catalyzed cascade combining hydroacylation of alkynyl cyclobutanols with salicylaldehydes followed by semipinacol rearrangement. The process utilizes [Rh(COD)OH]2 (2.5 mol%) and triphenylphosphine (10 mol%) in 1,2-dichloroethane at 70°C, achieving cyclization through three coordinated steps:
- Oxidative alkyne insertion : Rhodium activates the alkyne moiety of 1-ethynyl cyclobutanol, facilitating nucleophilic attack by the aldehyde carbonyl oxygen.
- Hydroacylation : Formation of α,β-unsaturated ketone intermediate via migratory insertion.
- Semipinacol rearrangement : Acid-mediated 1,2-alkyl shift expands the cyclobutanol ring to cyclopentanone, with potential extrapolation to cycloheptanone via modified substrates.
Isolation of the hydroacylation intermediate (4) at room temperature confirms the stepwise nature of this transformation. Subsequent heating or Brønsted acid treatment (e.g., p-toluenesulfonic acid) drives the rearrangement with 74% efficiency over two steps.
Substrate Scope and Functional Group Tolerance
Table 1 summarizes key substrate variations and corresponding yields:
| Cyclobutanol Substituent | Salicylaldehyde Substituent | Yield (%) | Reference |
|---|---|---|---|
| 3-Phenyl | 5-Nitro | 68 | |
| 3-Benzyloxy | 4-Methoxy | 82 | |
| 3-Ethylthio | 3-Bromo | 75 | |
| Oxetane-fused | 2-Naphthol | 74 |
Electron-withdrawing groups (NO2, Br) on salicylaldehydes moderately decrease reaction rates but maintain ≥60% yields. Sterically demanding 2,6-disubstituted aldehydes require elevated temperatures (90°C) for complete conversion. The method demonstrates exceptional compatibility with oxygen- and sulfur-containing heterocycles, though nitrogen-containing substrates remain challenging due to catalyst poisoning.
Alkoxyl-Radical-Mediated Ring Expansion Strategies
Photocatalytic Ring Opening/Expansion
Recent advances in visible-light photocatalysis enable alternative routes to seven-membered ketones. Yunxiao Zhang's system employs tert-cyclobutanols subjected to alkoxyl radical generation via energy transfer from an iridium photocatalyst:
$$ \text{Cyclobutanol} \xrightarrow{h\nu, [Ir(ppy)_3]} \text{Alkoxyl radical} \rightarrow \text{Ring-expanded ketone} $$
This protocol facilitates conversion of 2-allyl-1-hydroxylcyclobutanols to 2-(2-oxoalkyl)cycloheptanones through β-scission and recombination. Key advantages include:
Substrate Design Considerations
Successful ring expansion requires precise stereoelectronic alignment:
- Allylic strain : Allyl substituents on cyclobutanol direct β-scission geometry
- Radical stabilization : Electron-donating groups (e.g., aryl, vinyl) enhance radical lifetime
- Ring size effects : tert-Cyclobutanols exhibit superior reactivity over secondary analogues
Table 2 compares radical-mediated and rhodium-catalyzed approaches:
| Parameter | Rhodium Catalysis | Radical-Mediated |
|---|---|---|
| Temperature | 70-90°C | 25°C |
| Catalyst Loading | 2.5-5 mol% | 1-2 mol% |
| Functional Group Scope | Limited N-containing groups | Broad |
| Stereochemical Control | Moderate | Low |
| Typical Yield Range | 70-95% | 60-78% |
Lewis Acid-Catalyzed Decarbonylative Arylation
BF3·OEt2-Promoted C–H Functionalization
Sengodagounder Muthusamy's protocol enables concurrent diketone formation and aryl group introduction using diazoamides and arylaldehydes:
$$ \text{Diazoamide} + \text{Arylaldehyde} \xrightarrow{BF3·OEt2} \text{3-Aryl-2-(2-oxoethyl)cycloheptanone} $$
This method features:
Mechanistic Insights
The BF3·OEt2 catalyst facilitates three concurrent processes:
- Diazonium decomposition to carbene
- Aldehyde decarbonylation
- C–H insertion at the cycloheptanone β-position
Experimental evidence supports a concerted asynchronous transition state with partial negative charge development at the carbonyl oxygen.
Comparative Analysis of Preparation Methods
Atom Economy and Step Efficiency
- Rhodium catalysis : 92% atom economy (two-component coupling)
- Radical expansion : 85% (requires pre-functionalized cyclobutanol)
- BF3 method : 78% (three-component reaction)
Scalability and Practical Considerations
- Rhodium-based systems demonstrate gram-scale feasibility (5-10 g)
- Photocatalytic methods require specialized equipment for light penetration
- BF3·OEt2 catalysis shows superior air/moisture tolerance
Emerging Directions and Challenges
Enantioselective Variants
Preliminary studies using chiral bisphosphine ligands (e.g., BINAP) with rhodium achieve 68% ee for cyclopentanone analogues, suggesting potential for cycloheptanone derivatives.
Continuous Flow Approaches
Microreactor systems enhance safety and yield for exothermic hydroacylation steps, enabling:
Computational Modeling
DFT calculations (M06-2X/6-311++G**) predict activation barriers for semipinacol rearrangement steps, guiding substrate design to favor seven-membered ring formation.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cycloheptanone, 2-(2-oxo-2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cycloheptanone, 2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cycloheptanone Derivatives
2-[2-(4-Methoxyphenyl)-2-oxoethyl]cycloheptanone (CAS 62368-88-1)
- Molecular Formula : C₁₆H₂₀O₃
- Key Features : A methoxy group at the para position of the phenyl ring.
- Its molecular weight (260.33 g/mol) and topological polar surface area (43.4 Ų) differ slightly from the target compound, suggesting altered pharmacokinetic behavior .
2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptanone (CAS 62368-95-0)
- Molecular Formula: C₁₅H₁₉NO₄
- Key Features : A nitro group at the para position of the phenyl ring.
- Properties : The nitro group introduces strong electron-withdrawing effects, which may influence reactivity in electrophilic substitutions. Its molecular weight (277.32 g/mol) and XLogP3 (2.8 vs. target compound’s 2.8) indicate similar lipophilicity but distinct electronic profiles .
2-(2-Oxo-2-phenylethyl)cyclohexanone Derivatives
Pharmacologically Active Analogues
Phthalimide Derivatives ()
- Structure: Replace cycloheptanone with a phthalimide core.
- Activity : Compounds with 4-fluorophenyl groups (e.g., 4b) show moderate AChE inhibition, highlighting the importance of electron-withdrawing substituents. The target compound’s lack of such groups may limit its efficacy as an AChE inhibitor .
Piperazine-Containing Analogues
- Example : 2-(2-(4-(2-Oxo-2-phenylethyl)piperazine)ethers
- Activity : Piperazine moieties enhance solubility and bioavailability. The absence of a piperazine ring in the target compound may reduce its metabolic stability .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(2-oxo-2-phenylethyl)cycloheptanone?
The synthesis of this compound can be achieved through domino nucleophilic addition/intramolecular cyclization strategies. For example, Me₃Al-mediated reactions with amines on 2-(2-oxo-2-phenylethyl)benzonitriles yield functionalized heterocycles, demonstrating the compound’s utility as an intermediate . Additionally, tandem hydroacylation/semipinacol rearrangement of alkynyl cyclobutanols with salicylaldehydes, catalyzed by Rh(I), provides substituted cyclopentanones, highlighting atom-economical routes for structurally related ketones . Key steps include monitoring reactions via TLC and purification using column chromatography.
Basic: How can spectroscopic techniques characterize 2-(2-oxo-2-phenylethyl)cycloheptanone?
Mass spectrometry (MS) and X-ray crystallography are critical for structural confirmation. MS data (Exact Mass: 232.14633 g/mol; Molecular Formula: C₁₅H₂₀O₂) aligns with theoretical calculations . For crystallographic analysis (monoclinic system, space group P2₁/c), parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 9.291 |
| b (Å) | 17.525 |
| c (Å) | 8.559 |
| β (°) | 109.36 |
| V (ų) | 1314.8 |
| Bond lengths and angles fall within expected ranges, confirming structural integrity . |
Advanced: How is this compound applied in synthesizing bioactive heterocycles?
The compound serves as a precursor for antitumor agents like CWJ-a-5. Its α,β-unsaturated ketone moiety facilitates cyclization with amines under Me₃Al catalysis, forming 1-aminoisoquinolines. This method emphasizes regioselectivity and scalability, with yields up to 85% . Applications extend to fluorescence probes for metal ions (e.g., Zn²⁺, Cu²⁺) via chromone-based derivatization .
Advanced: What crystallographic parameters define its molecular conformation?
The crystal structure reveals a dihedral angle of 83° between the phenyl ring (C1–C6) and the chromone skeleton. Key geometric features include:
| Atom | x | y | z |
|---|---|---|---|
| O1 | 0.486 | 0.321 | 0.660 |
| C6 | 0.577 | 0.404 | 0.495 |
| The absence of strong hydrogen bonds suggests van der Waals interactions dominate packing . |
Advanced: How to resolve discrepancies between experimental and computational structural data?
Discrepancies in bond angles or dihedral angles (e.g., between X-ray data and DFT models) are addressed via Hirshfeld surface analysis and torsional parameter refinement . For example, the experimental β angle (109.36°) in crystallography may deviate from computational models due to crystal packing effects. Multi-parameter optimization in software like SHELXL improves agreement .
Basic: What methods ensure purity during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress (e.g., using 254 nm UV detection) . Post-synthesis, ethyl acetate extraction and anhydrous Na₂SO₄ drying remove impurities. Purity is confirmed via GC (≥98%) or HPLC .
Advanced: What catalytic mechanisms enable Me₃Al-mediated functionalization?
Me₃Al acts as a Lewis acid , polarizing the carbonyl group to enhance nucleophilic attack. In domino reactions, it facilitates C–C bond formation and subsequent cyclization via a six-membered transition state, achieving high regioselectivity. Mechanistic studies using in situ IR spectroscopy or DFT simulations validate this pathway .
Advanced: Can this compound be tailored for metal-ion sensing applications?
Yes. Functionalizing the chromone moiety (e.g., introducing rhodamine or fluorescein groups) creates “turn-on” probes for Zn²⁺, Cu²⁺, and Al³⁺. The α,β-unsaturated ketone undergoes ring-opening upon metal coordination, triggering fluorescence. For example, RC1 (a rhodamine-chromone conjugate) detects Zn²⁺ with a 50 nM detection limit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
